molecular formula C13H21N B1607487 2-Octylpyridine CAS No. 33841-61-1

2-Octylpyridine

Cat. No.: B1607487
CAS No.: 33841-61-1
M. Wt: 191.31 g/mol
InChI Key: JGVIYCAYGMXJBC-UHFFFAOYSA-N
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Description

2-Octylpyridine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIYCAYGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332655
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-61-1
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Octylpyridine: Technical Profile & Synthesis Guide

[2]

Executive Summary

2-Octylpyridine (CAS 33841-61-1) is a functionalized heterocyclic building block characterized by a pyridine ring substituted at the ortho (C2) position with an n-octyl alkyl chain.[2] Unlike its short-chain homologs (e.g., 2-picoline), the lipophilic octyl tail confers unique solubility and interfacial properties, making it a critical ligand in solvent extraction (hydrometallurgy) and a versatile intermediate in the synthesis of surface-active agents and pharmaceutical scaffolds.[1] This guide provides a rigorous technical analysis of its physicochemical properties, safety protocols, and a validated synthesis workflow based on radical alkylation.[1]

Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The distinct amphiphilic nature of 2-octylpyridine—combining a basic nitrogen heterocycle with a hydrophobic tail—dictates its behavior in biphasic systems.[2]

Parameter Technical Specification
Chemical Name 2-Octylpyridine
CAS Number 33841-61-1
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
Structure Pyridine ring with n-octyl group at C2 position
Appearance Colorless to pale yellow oily liquid
Density ~0.90 - 0.92 g/mL (Estimated based on homologs)
Boiling Point >270°C (at 760 mmHg); ~130-135°C (at 10 mmHg)
Solubility Insoluble in water; Miscible with DCM, Ethanol, Toluene, Hexane
pKa ~5.9 (Pyridine nitrogen basicity, slightly elevated by alkyl induction)

Safety Data Sheet (SDS) & Hazard Analysis

While specific toxicological data for CAS 33841-61-1 is less ubiquitous than for 2-picoline, its hazard profile is derived from the Alkyl Pyridine Class standards.[2] Treat as a hazardous organic base.

GHS Classification[2]
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

  • Environmental Hazard: Chronic Aquatic Toxicity (Category 2) – Due to lipophilicity and persistence.[1]

Critical Handling Protocols
  • Inhalation: High boiling point reduces vapor risk at RT, but aerosols are potent respiratory irritants.[1] Use strictly within a fume hood.

  • Skin Contact: Lipophilic nature allows rapid dermal absorption. Nitrile gloves (0.11 mm) are minimum; laminate gloves recommended for prolonged handling.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation over time.[2] Keep away from strong oxidizing agents and acids.

Emergency Response Workflow (DOT Diagram)

SafetyWorkflowStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin Contact(Lipophilic Absorption Risk)Type->SkinEyeEye Contact(Corrosive/Irritant)Type->EyeInhalInhalation(Respiratory Irritation)Type->InhalActSkin1. Remove Contaminated Clothing2. Wash w/ Soap & Water (15 min)3. Do NOT use solventsSkin->ActSkinActEye1. Rinse w/ Water (15 min)2. Remove Contact Lenses3. Seek Medical AttentionEye->ActEyeActInhal1. Move to Fresh Air2. Oxygen if breathing difficult3. Monitor for EdemaInhal->ActInhalMedicalConsult Physician(Bring SDS)ActSkin->MedicalActEye->MedicalActInhal->Medical

Figure 1: Emergency response decision tree for 2-Octylpyridine exposure, emphasizing the risk of lipophilic absorption.

Technical Applications & Mechanisms

Solvent Extraction (Hydrometallurgy)

2-Octylpyridine acts as a solvating extractant for transition metals (Pd, Zr, Cu) from acidic feed solutions.[1]

  • Mechanism: The pyridine nitrogen protonates in acidic media (forming PyH⁺), allowing ion-pair formation with anionic metal complexes (e.g.,

    
    ).[1]
    
  • Advantage: The C8-chain provides high solubility in kerosene/dodecane diluents, preventing "third phase" formation common with short-chain pyridines.[2]

Synthesis Intermediate

It serves as a scaffold for:

  • Surfactants: Quaternization of the nitrogen yields cationic surfactants (N-methyl-2-octylpyridinium salts) with antimicrobial properties.[2]

  • Ligand Design: Precursor for bidentate ligands (e.g., via lithiation at the benzylic position) used in catalysis.[1]

Experimental Protocol: Synthesis via Minisci Reaction[2][12]

The most robust route to 2-octylpyridine is the Minisci Reaction , which utilizes a silver-catalyzed radical decarboxylation of octanoic acid to alkylate the electron-deficient pyridine ring.[1][2] This method avoids the harsh conditions of Chichibabin reactions.

Reaction Scheme
1
Materials
  • Substrate: Pyridine (1.0 equiv, 50 mmol)

  • Reagent: Octanoic Acid (1.5 equiv)[2]

  • Oxidant: Ammonium Persulfate (1.5 equiv)[2]

  • Catalyst: Silver Nitrate (0.1 equiv)[2]

  • Solvent: 10% Aqueous H₂SO₄ / Acetonitrile (1:1 biphasic system)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyridine (3.95 g, 50 mmol) and Octanoic Acid (10.8 g, 75 mmol) in 50 mL of 10% H₂SO₄ and 50 mL Acetonitrile.

  • Catalyst Addition: Add AgNO₃ (0.85 g, 5 mmol). Heat the mixture to 70°C .

  • Radical Initiation: Dissolve Ammonium Persulfate (17.1 g, 75 mmol) in 30 mL water. Add this solution dropwise over 30 minutes to the heated reaction mixture.

    • Note: CO₂ evolution will be vigorous. Ensure open system (vented).

  • Reaction: Stir at 70°C for an additional 2 hours. The solution will turn dark brown/grey.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Basify to pH > 9 using concentrated NaOH (aq) (Keep cool with ice bath).

    • Extract with Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, Hexane:EtOAc 9:1).

    • Yield Expectation: 60-75% mono-alkylated product.[2]

Synthesis Pathway Visualization (DOT Diagram)

SynthesisPathwayPyPyridine(Substrate)AttackStep 2: Radical Attack(C2 Position Selective)Py->AttackAcidOctanoic Acid(Alkyl Source)RadicalStep 1: Decarboxylation(Generation of Octyl Radical)Acid->Radical-CO2Ox(NH4)2S2O8(Oxidant)Ox->RadicalInitiatesCatAgNO3(Catalyst)Cat->RadicalCatalyzesRadical->AttackOxidationStep 3: Re-aromatization(-H+)Attack->OxidationProduct2-Octylpyridine(CAS 33841-61-1)Oxidation->Product

Figure 2: Mechanistic pathway of the Minisci radical alkylation used to synthesize 2-Octylpyridine.[2]

References

  • LGC Standards. (2025). 2-Octylpyridine Reference Material (CAS 33841-61-1).[2][5][6] Retrieved from

  • Minisci, F., et al. (1971).[1][7] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27(15), 3575-3579.[1] (Foundational Chemistry for Protocol).

  • Sigma-Aldrich. (2025).[2][8] Safety Data Sheet: 2-Alkylpyridines Class. Retrieved from

  • ChemicalBook. (2025). 2-Octylpyridine Product Database. Retrieved from

  • AiFChem. (2025). Structure and CAS Verification for 2-Octylpyridine. Retrieved from

Technical Guide: Comparative Analysis of 2-Octylpyridine and 2-(2-Ethylhexyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Isomerism, Synthesis, and Steric Implications in Ligand Design

Executive Summary

This technical guide provides a rigorous comparative analysis between 2-Octylpyridine (2-OP) and 2-(2-Ethylhexyl)pyridine (2-EHP) . While these two compounds share the same molecular formula (


) and molecular weight (191.31  g/mol ), their structural isomerism—specifically the linearity versus branching of the alkyl chain at the ortho position—results in divergent physicochemical behaviors.

For researchers in hydrometallurgy and medicinal chemistry, this distinction is critical:

  • 2-Octylpyridine (Linear): Offers higher packing density and unhindered coordination, typically leading to stronger metal-ligand complexes.

  • 2-(2-Ethylhexyl)pyridine (Branched): Introduces significant steric bulk proximal to the nitrogen donor. This "steric gating" lowers complex stability constants (

    
    ) but enhances selectivity for specific metal ion radii and improves stripping kinetics in solvent extraction.
    
Part 1: Molecular Architecture & Steric Implications

The defining difference lies in the spatial arrangement of the hydrophobic tail. The 2-position substitution on the pyridine ring places the alkyl group directly adjacent to the nitrogen lone pair, the active site for coordination.

  • 2-Octylpyridine: The

    
    -octyl chain is flexible and can rotate away from the metal center, minimizing steric clash.
    
  • 2-(2-Ethylhexyl)pyridine: The branching at the

    
    -carbon (relative to the ring) creates a permanent steric wedge. This increases the ligand's "Cone Angle," making it difficult for the ligand to form planar or octahedral complexes with bulky metal centers.
    
Visualization: Steric Cone Angle & Isomerism

G cluster_0 2-Octylpyridine (Linear) cluster_1 2-(2-Ethylhexyl)pyridine (Branched) L_Struct Pyridine Ring | CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH3 (Flexible Tail) L_Effect Low Steric Hindrance High Binding Affinity L_Struct->L_Effect B_Effect High Steric Hindrance High Selectivity / Easy Stripping L_Effect->B_Effect Decreased K_st Increased Solubility B_Struct Pyridine Ring | CH2-CH(CH2CH3)-CH2-CH2-CH2-CH3 (Branched @ Beta-Carbon) B_Struct->B_Effect

Figure 1: Structural comparison highlighting the steric impact of branching at the beta-carbon position.

Part 2: Physicochemical Property Comparison

The branching disrupts intermolecular Van der Waals forces, leading to a lower boiling point and higher viscosity for the branched isomer compared to the linear one.

Property2-Octylpyridine (Linear)2-(2-Ethylhexyl)pyridine (Branched)Impact of Isomerism
CAS Number 5963-39-3N/A (Custom Synthesis)*Identification
Formula


Identical MW
Boiling Point ~285°C (est. at 760 mmHg)~270-275°C (Predicted)Branching reduces surface area for stacking, lowering BP.
Density 0.89 g/mL0.88 g/mLBranching increases molar volume (lower density).
Solubility (Aq) Negligible (<50 mg/L)Negligible (<30 mg/L)Branching increases hydrophobicity/organic solubility.
Steric Profile Low (Planar accessibility)High (Beta-branching interference)Critical for ligand binding.
pKa (Conj. Acid) ~5.8 - 6.0~5.6 - 5.8Steric bulk slightly hinders protonation solvation.

*Note: 2-(2-Ethylhexyl)pyridine is frequently synthesized in-situ or custom-ordered for specific research applications, whereas 2-Octylpyridine is a standard catalog item.

Part 3: Synthesis & Impurity Profiling

Synthesis routes differ significantly. The linear isomer is often made via alkylation, while the branched isomer requires radical chemistry or cross-coupling due to the steric bulk of the 2-ethylhexyl group.

Route A: Minisci Reaction (Radical Alkylation)

This is the most robust method for introducing the branched 2-ethylhexyl group directly onto the protonated pyridine ring.

  • Mechanism: Generation of alkyl radicals from carboxylic acids using Silver(I) catalysis and Persulfate oxidation.[1]

  • Precursors: Pyridine + 2-Ethylhexanoic Acid.

Route B: Cross-Coupling (Negishi/Suzuki)

Used for high-purity synthesis of 2-Octylpyridine.

  • Mechanism: Pd-catalyzed coupling of 2-bromopyridine with octyl-zinc or octyl-boron reagents.

Synthesis Workflow Diagram

Synthesis Pyridine Pyridine Substrate Reaction Minisci Reaction (AgNO3, (NH4)2S2O8, H2SO4) Temp: 70°C Pyridine->Reaction Acid 2-Ethylhexanoic Acid (Branched Source) Acid->Reaction Radical Alkyl Radical Generation (Decarboxylation) Reaction->Radical In-situ Crude Crude Mixture (Mono- & Di-substituted) Radical->Crude Purification Fractional Distillation or Column Chromatography Crude->Purification Final 2-(2-Ethylhexyl)pyridine (>98% Purity) Purification->Final

Figure 2: Minisci reaction pathway for the synthesis of the sterically hindered branched isomer.

Part 4: Application Case Study – Solvent Extraction

In hydrometallurgy (e.g., Copper or Palladium recovery), the difference between these isomers dictates the extraction mechanism.

1. The "Steric Gating" Effect
  • 2-Octylpyridine: Forms stable complexes (e.g.,

    
    ). High extraction efficiency but difficult to strip (requires concentrated acid).
    
  • 2-(2-Ethylhexyl)pyridine: The ethyl group at the

    
    -position clashes with the coordination sphere of smaller metals.
    
    • Result: Lower extraction efficiency for small ions (

      
      ), but high selectivity for larger, softer ions (
      
      
      
      ) or ions that can tolerate distorted geometries.
    • Benefit: Easier stripping. The complex is less stable, meaning it releases the metal back into the aqueous phase with milder acid concentrations, reducing operational costs.

2. Phase Disengagement

Branched alkyl chains (2-ethylhexyl) generally resist the formation of "third phases" (emulsions/precipitates) better than linear chains (octyl) in non-polar diluents like kerosene. The branching increases the entropy of solvation, keeping the metal-ligand complex soluble in the organic phase.

Part 5: Experimental Protocols
Protocol A: Synthesis of 2-(2-Ethylhexyl)pyridine (Minisci Method)

Warning: This reaction generates gases (


) and requires acidic conditions.
  • Reagents:

    • Pyridine (0.1 mol)

    • 2-Ethylhexanoic acid (0.15 mol)

    • Sulfuric acid (0.1 mol, 20% aq solution)

    • Silver Nitrate (

      
      , 0.005 mol - Catalyst)
      
    • Ammonium Persulfate (

      
      , 0.15 mol - Oxidant)
      
  • Setup: 3-neck round bottom flask equipped with a reflux condenser, temperature probe, and addition funnel.

  • Procedure:

    • Dissolve pyridine and

      
       in the sulfuric acid solution.
      
    • Heat to 65-70°C.

    • Simultaneously add 2-ethylhexanoic acid and a solution of ammonium persulfate dropwise over 1 hour. Vigorous stirring is essential due to biphasic evolution.

    • Maintain temperature at 75°C for 2 additional hours.

  • Workup:

    • Cool to room temperature.[2][3] Basify with NaOH to pH > 10.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Distill under reduced pressure. The branched isomer typically boils slightly lower than the linear equivalent.

Protocol B: Comparative Solvent Extraction (Cu/Fe Separation)
  • Organic Phase: Prepare 0.1 M solutions of (a) 2-Octylpyridine and (b) 2-(2-Ethylhexyl)pyridine in Kerosene (with 5% Isodecanol modifier).

  • Aqueous Phase: Synthetic leach solution containing 1 g/L

    
     and 1 g/L 
    
    
    
    at pH 2.0.
  • Contact: Mix Organic:Aqueous (1:1 ratio) in a separatory funnel. Shake vigorously for 5 minutes.

  • Analysis: Separate phases. Analyze aqueous raffinate by AAS/ICP-OES.

  • Expected Result:

    • 2-Octylpyridine: High Cu extraction (>90%), moderate Fe co-extraction.

    • 2-(2-Ethylhexyl)pyridine: Moderate Cu extraction (~70%), very low Fe extraction (<5%). Higher Selectivity.[4][5]

References
  • Minisci Reaction Fundamentals

    • Minisci, F., et al. (1971).[6] "Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline." Tetrahedron.

  • Steric Effects in Pyridine Extraction

    • Tasker, P. A., et al. (2003). "Outer-sphere coordination chemistry: selective extraction of metal ions." Comprehensive Coordination Chemistry II.

  • Solvent Extraction of Copper: Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Reference for general 2-alkylpyridine extraction mechanics).
  • Physical Properties of Alkylpyridines

    • NIST Chemistry WebBook. "2-Octylpyridine Thermochemical Data."

Sources

Executive Summary: The Solubility-Basicity Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values of Long-Chain Alkylpyridines: A Technical Guide Audience: Researchers, Formulation Scientists, and Medicinal Chemists

For drug development professionals working with amphiphilic molecules, the pKa of long-chain alkylpyridines (e.g., 4-octylpyridine, 4-dodecylpyridine) presents a dual challenge: solubility and environment-dependence .

While the intrinsic (thermodynamic) basicity of the pyridine ring plateaus rapidly with alkyl chain length, the apparent pKa observed in biological or formulation environments (micelles, liposomes) shifts dramatically due to interfacial potentials. This guide provides the definitive thermodynamic data, explains the "inductive plateau," and details the validated Yasuda-Shedlovsky extrapolation method for accurate measurement.

Theoretical Framework: The Inductive Plateau

The Inductive Effect (+I)

Alkyl groups are electron-donating. When attached to the pyridine ring (specifically at the 4-position), they increase the electron density at the nitrogen lone pair, making it more available to accept a proton. Consequently, 4-alkylpyridines are stronger bases (higher pKa) than unsubstituted pyridine.

The Saturation Effect

Crucially, the inductive effect is short-range. Once the alkyl chain exceeds one carbon (methyl), additional methylene units (-CH₂-) have negligible impact on the electron density of the ring nitrogen.

  • Pyridine: pKa ≈ 5.23

  • 4-Methylpyridine: pKa ≈ 6.02

  • 4-Octylpyridine: pKa ≈ 6.00 – 6.05 (Thermodynamic)

Key Insight: The chain length drives lipophilicity (LogP), not basicity. Any observed deviation in pKa for longer chains in aqueous experiments is likely an artifact of aggregation or micellization, not intrinsic electronic change.

InductiveEffect cluster_0 Thermodynamic pKa Plateau Pyridine Pyridine (pKa 5.23) Methyl 4-Methylpyridine (pKa ~6.02) Pyridine->Methyl +I Effect (Strong) Ethyl 4-Ethylpyridine (pKa ~6.02) Methyl->Ethyl Inductive Saturation Octyl 4-Octylpyridine (pKa ~6.02) Ethyl->Octyl No Change in Basicity

Figure 1: The inductive effect increases pKa from pyridine to 4-picoline, but plateaus immediately. Further chain elongation affects solubility, not intrinsic basicity.

Data Ecosystem: Thermodynamic pKa Values

The following values represent the thermodynamic pKa (infinite dilution in water at 25°C). For water-insoluble compounds (C6+), these values are derived via mixed-solvent extrapolation.

CompoundStructurepKa (Thermodynamic)LogP (Est.)[1]Source
Pyridine C₅H₅N5.23 0.65[1]
4-Methylpyridine 4-Me-Py6.02 1.22[2]
4-Ethylpyridine 4-Et-Py6.02 1.69[3]
4-t-Butylpyridine 4-tBu-Py5.99 2.50[4]
4-Hexylpyridine 4-Hex-Py~6.00 3.70[5]
4-Octylpyridine 4-Oct-Py~6.00 4.80[Extrapolated]
4-Dodecylpyridine 4-Dod-Py~6.00 *6.80[Extrapolated]

*Note: Values for C6+ are extrapolated. The experimental error in mixed solvents is typically ±0.05 units, making them statistically indistinguishable from the ethyl analog.

The "Apparent" pKa: Micellar Shifts

In drug delivery (e.g., lipid nanoparticles), long-chain pyridines do not exist as free monomers; they partition into membranes or micelles. The Apparent pKa (pKa_app) shifts based on the surface charge of the aggregate.

  • Anionic Micelles (e.g., SDS): The negative surface potential (

    
    ) attracts protons (
    
    
    
    ), increasing local acidity at the surface. However, it stabilizes the positively charged protonated pyridine (
    
    
    ).
    • Result: pKa_app Increases (Shift: +1.0 to +2.0 units).

  • Cationic Micelles (e.g., CTAB): The positive surface potential (

    
    ) repels protons and the protonated pyridine.
    
    • Result: pKa_app Decreases (Shift: -1.0 to -2.0 units).

Equation for Apparent pKa:



(Where 

is the electrostatic surface potential).

Experimental Protocol: Determination of Hydrophobic pKa

Direct aqueous titration is impossible for chains >C6 due to precipitation. The industry-standard method is Potentiometric Titration in Mixed Solvents followed by Yasuda-Shedlovsky Extrapolation .

The Principle

Titrate the compound in varying ratios of Methanol/Water (or Dioxane/Water). The dielectric constant (


) changes with solvent ratio, affecting ionization. Plotting pKa against the dielectric function allows extrapolation to 0% organic solvent (pure water).
Step-by-Step Workflow

Materials:

  • High-precision pH meter (resolution ±0.001 pH).

  • Solvent: Methanol (HPLC grade), CO₂-free water.

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Analyte: 4-Alkylpyridine (~10⁻³ M).

Procedure:

  • Preparation: Prepare 3 solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Calibration: Calibrate the pH electrode in aqueous buffers, then apply the operational pH correction for mixed solvents (see Avdeef et al. [6]).

  • Titration: Dissolve the alkylpyridine in the specific solvent mixture. Titrate with HCl under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Data Collection: Record pH vs. volume of titrant. Determine the stoichiometric pKa (

    
    ) for each solvent mixture using the half-neutralization point or Gran plot analysis.
    
Data Analysis (Yasuda-Shedlovsky)

Construct a plot using the Yasuda-Shedlovsky equation:



  • Y-Axis:

    
     (molar concentration of water in the mix).
    
  • X-Axis:

    
     (Reciprocal of dielectric constant of the mix).
    
  • Intercept: Extrapolate to the value of

    
     for pure water (approx 0.0128 at 25°C).
    
  • Result: The intercept value corresponds to the thermodynamic aqueous pKa.

Protocol Start Start: Hydrophobic Analyte SolventPrep Prepare MeOH/Water Mixtures (30%, 40%, 50%, 60%) Start->SolventPrep Titration Potentiometric Titration (Determine psKa in each mix) SolventPrep->Titration Calculation Calculate Y-S Parameters: Y = psKa + log[H2O] X = 1/epsilon Titration->Calculation Plot Plot Y vs X (Linear Regression) Calculation->Plot Extrapolate Extrapolate to Pure Water (1/epsilon = 0.0128) Plot->Extrapolate

Figure 2: Workflow for determining pKa of water-insoluble amines using Yasuda-Shedlovsky extrapolation.

References

  • National Institute of Standards and Technology (NIST). Pyridine pKa values. NIST Chemistry WebBook. Link

  • FoodB. 4-Methylpyridine Property Data.[2]Link

  • PubChem. 4-Ethylpyridine Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 4-tert-Butylpyridine Properties and pKa.Link

  • PubChem. 4-Hexylpyridine Computed Properties.Link

  • Avdeef, A., et al. (1999). pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Alkylpyridines in Metal Extraction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth review of the role of alkylpyridines in the solvent extraction of metals. While their application as primary extractants is an area of ongoing research, their established efficacy as synergistic agents in combination with other extractants, such as carboxylic acids, presents significant opportunities for enhancing separation processes. This document explores the synthesis of alkylpyridines, the fundamental principles of their involvement in metal extraction, detailed experimental protocols for their application, and a critical analysis of their structure-property relationships. The content is designed to equip researchers, scientists, and professionals in drug development and hydrometallurgy with the necessary knowledge to leverage alkylpyridines for improved metal separation and purification.

Introduction to Alkylpyridines in Hydrometallurgy

Hydrometallurgy, a field focused on the aqueous processing of ores and other metal-bearing materials, heavily relies on solvent extraction for the separation and purification of metals.[1] This process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing an extractant.[2] The ideal extractant exhibits high selectivity for the target metal, good loading capacity, and can be efficiently stripped of the metal for subsequent recovery and regeneration.

Alkylpyridines, a class of heterocyclic organic compounds, have emerged as valuable reagents in this domain. Their basic nitrogen atom provides a coordination site for metal ions, and the presence of alkyl chains enhances their solubility in organic diluents. While their use as standalone primary extractants is not extensively documented in mainstream literature, their role as powerful synergists is well-established, particularly in the extraction of transition metals.[3] This guide will delve into the multifaceted applications of alkylpyridines, with a focus on their synergistic action and the potential for future developments.

Synthesis and Properties of Alkylpyridines

The synthesis of alkylpyridines can be achieved through various organic reactions. One common method involves the nickel-catalyzed dehydrogenation of alkyl ketones in the presence of enamines and ammonia.[4] Another approach is the rhodium-catalyzed C–H bond functionalization of α,β-unsaturated ketoximes with terminal alkynes.[5] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The physical properties of alkylpyridines are significantly influenced by the length and position of the alkyl substituent. Generally, as the alkyl chain length increases, the boiling point and hydrophobicity of the molecule increase, while its solubility in water decreases. These properties are critical for their application in solvent extraction, as they dictate the partitioning behavior of the extractant between the aqueous and organic phases.

The Mechanism of Metal Extraction with Alkylpyridines

The primary mechanism by which alkylpyridines participate in metal extraction is through the formation of coordination complexes with metal ions. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, donating to the acidic metal center.

Alkylpyridines as Synergistic Agents

The most prominent role of alkylpyridines in metal extraction is as synergistic agents, particularly in combination with acidic extractants like carboxylic acids.[3] In these systems, the carboxylic acid acts as the primary extractant, exchanging its acidic proton for a metal ion to form a metal-carboxylate complex. The alkylpyridine then coordinates to this complex, displacing water molecules from the metal's coordination sphere. This adduction enhances the organophilicity of the complex, thereby increasing its distribution into the organic phase.

The synergistic extraction of a divalent metal ion (M²⁺) with a carboxylic acid (HR) and an alkylpyridine (Py) can be represented by the following general equation:

M²⁺(aq) + 2HR(org) + nPy(org) ⇌ M(R)₂(Py)ₙ(org) + 2H⁺(aq)

The extent of synergism is influenced by the structure of the alkylpyridine, with factors such as steric hindrance around the nitrogen atom playing a crucial role.[3]

Caption: Synergistic metal extraction mechanism involving a carboxylic acid and an alkylpyridine.

Pyridine Derivatives as Primary Extractants

While simple alkylpyridines are primarily used as synergists, more complex pyridine derivatives, such as pyridylketoximes, have shown efficacy as primary extractants for metals like copper.[6] In these cases, the extraction proceeds via a chelating mechanism, where the metal ion is coordinated by both the pyridine nitrogen and the oxime group, forming a stable chelate ring. This process is also pH-dependent, with the release of a proton for each charge on the metal ion. For instance, the extraction of Cu²⁺ by a pyridylketoxime (HL) can be represented as:

Cu²⁺(aq) + 2HL(org) ⇌ CuL₂(org) + 2H⁺(aq)

The stability of the resulting chelate complex is a key driver for the extraction process, a phenomenon known as the chelate effect.[7][8]

Factors Influencing Extraction Efficiency

The efficiency of metal extraction using alkylpyridines and their derivatives is influenced by several key parameters:

  • pH of the Aqueous Phase: The extraction of metals by both synergistic systems and primary pyridine-based extractants is highly dependent on the pH of the aqueous phase. An increase in pH generally favors the extraction of most metals, as it shifts the equilibrium towards the formation of the metal complex.[9][10]

  • Extractant Concentration: The concentration of the alkylpyridine and any co-extractant in the organic phase directly impacts the loading capacity of the solvent. Higher concentrations generally lead to higher extraction efficiencies.[10]

  • Structure of the Alkylpyridine: The length, branching, and position of the alkyl group on the pyridine ring can affect both the solubility of the extractant and the stability of the metal complex, thereby influencing extraction efficiency.[3] Steric hindrance around the nitrogen atom can also play a significant role.

  • Temperature: The extraction process can be either exothermic or endothermic. Thermodynamic studies are necessary to determine the effect of temperature on the extraction equilibrium for a specific system.[11]

  • Nature of the Diluent: The organic diluent in which the extractant is dissolved can affect the polarity of the organic phase and the solvation of the extracted complex, which in turn can influence the extraction efficiency.

Quantitative Performance of Pyridine-Based Extractants

While comprehensive data for simple alkylpyridines as primary extractants is limited, the performance of pyridylketoximes and synergistic systems has been reported. The following table summarizes typical performance data for the extraction of copper using a pyridylketoxime.

Metal IonExtractant SystemAqueous Phase ConditionsExtraction Efficiency (%)Stripping Efficiency (%)Reference
Cu(II)Pyridylketoxime in an organic diluentChloride solution>90>95 (with dilute H₂SO₄)[6]

For synergistic systems, the enhancement in extraction efficiency can be significant. For example, the addition of 4-(5-nonyl)pyridine to a carboxylic acid extractant for the separation of nickel from calcium resulted in a marked improvement in the separation factor.[3]

Experimental Protocol: Synergistic Extraction of a Divalent Metal Ion

This protocol details a laboratory-scale experiment to investigate the synergistic extraction of a divalent metal ion, such as Ni(II), using a carboxylic acid in combination with an alkylpyridine.

Materials and Reagents
  • Aqueous feed solution: A solution of a divalent metal salt (e.g., NiSO₄·6H₂O) of known concentration (e.g., 0.01 M) in deionized water. The pH should be adjusted to a suitable range (e.g., 4-6) using a buffer solution or dilute acid/base.

  • Organic phase: A solution of a carboxylic acid (e.g., 0.1 M Versatic 10) and an alkylpyridine (e.g., 0.1 M 4-(5-nonyl)pyridine) in a suitable organic diluent (e.g., kerosene or toluene).

  • Stripping solution: A dilute solution of a strong acid (e.g., 1 M H₂SO₄).

  • Separatory funnels, mechanical shaker, pH meter, and an analytical instrument for metal concentration determination (e.g., Atomic Absorption Spectrometer - AAS or Inductively Coupled Plasma - Optical Emission Spectrometer - ICP-OES).

Experimental Workflow

Experimental_Workflow A 1. Prepare Aqueous and Organic Phases B 2. Mix Aqueous and Organic Phases (e.g., 1:1 volume ratio in a separatory funnel) A->B C 3. Equilibrate (e.g., shake for 30 minutes) B->C D 4. Phase Separation (allow to settle) C->D E 5. Sample and Analyze Raffinate (determine metal concentration in the aqueous phase) D->E F 6. Strip Loaded Organic Phase (mix with stripping solution) D->F I 9. Calculate Extraction and Stripping Efficiencies E->I G 7. Equilibrate and Separate F->G H 8. Sample and Analyze Strip Solution (determine recovered metal concentration) G->H H->I

Caption: Experimental workflow for the synergistic solvent extraction of a metal ion.

Step-by-Step Methodology
  • Preparation of Solutions: Prepare the aqueous feed solution and the organic phase with the desired concentrations of the metal ion, carboxylic acid, and alkylpyridine.

  • Extraction:

    • Place equal volumes (e.g., 20 mL) of the aqueous and organic phases into a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

    • Carefully separate the aqueous phase (raffinate) from the organic phase.

  • Analysis of Extraction:

    • Measure the pH of the raffinate.

    • Determine the concentration of the metal ion in the raffinate using a suitable analytical technique.

    • Calculate the extraction efficiency (%E) using the formula: %E = [ (Cᵢ - Cₑ) / Cᵢ ] * 100 where Cᵢ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the raffinate.

  • Stripping:

    • Take a known volume of the loaded organic phase and mix it with a suitable volume of the stripping solution in a clean separatory funnel.

    • Shake for a sufficient time to allow the metal to be transferred back to the aqueous phase.

    • Allow the phases to separate and collect the aqueous strip solution.

  • Analysis of Stripping:

    • Determine the concentration of the metal ion in the strip solution.

    • Calculate the stripping efficiency (%S) using the formula: %S = [ (Vₐ * Cₛ) / (Vₒ * (Cᵢ - Cₑ)) ] * 100 where Vₐ is the volume of the aqueous strip solution, Cₛ is the concentration of the metal in the strip solution, Vₒ is the volume of the organic phase used for stripping, and (Cᵢ - Cₑ) is the concentration of the metal in the loaded organic phase.

Challenges and Future Perspectives

The primary challenge in the application of alkylpyridines in metal extraction is the limited research on their use as primary extractants. Further studies are needed to explore the extraction capabilities of a wider range of alkylpyridines with varying structures for different metals.

Future research should focus on:

  • Synthesis of novel alkylpyridine derivatives: Designing and synthesizing new alkylpyridines with enhanced selectivity and extraction efficiency.

  • Mechanistic studies: Detailed investigation of the thermodynamics and kinetics of metal extraction by alkylpyridines to gain a deeper understanding of the underlying principles.[12]

  • Development of sustainable processes: Exploring the use of greener diluents and developing efficient methods for the regeneration and recycling of alkylpyridine-based solvents to minimize their environmental impact.[13]

  • Applications in critical metal recovery: Investigating the potential of alkylpyridines for the selective extraction of valuable and critical metals from complex matrices, such as electronic waste and industrial effluents.

Conclusion

Alkylpyridines represent a versatile class of compounds with significant potential in the field of metal extraction. Their established role as effective synergistic agents, coupled with the emerging possibilities for their use as primary extractants in more complex derivatives, makes them a compelling area for further research and development. This guide provides a foundational understanding of their synthesis, properties, and application in solvent extraction, offering a valuable resource for scientists and engineers working to advance the field of hydrometallurgy. By continuing to explore the structure-activity relationships and optimizing extraction processes, alkylpyridines can contribute to the development of more efficient, selective, and sustainable methods for metal separation and purification.

References

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Methodological & Application

Application Notes and Protocols: 2-Octylpyridine as a Ligand in Palladium Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-Alkylpyridines in Homogeneous Catalysis

Pyridine and its derivatives are a cornerstone of ligand design in transition metal catalysis, prized for their straightforward electronic tunability and coordination properties.[1] Within this family, 2-substituted pyridines offer a unique steric and electronic environment around the metal center. The introduction of a long alkyl chain, such as an octyl group, at the 2-position of the pyridine ring imparts several advantageous characteristics to the corresponding palladium complexes. The 2-octyl group provides a moderate steric hindrance that can influence the rate and selectivity of catalytic reactions. Furthermore, the electron-donating nature of the alkyl group increases the electron density on the palladium center, which can enhance its catalytic activity in cross-coupling reactions.[2] From a practical standpoint, the lipophilic octyl chain significantly improves the solubility of the palladium complex in common organic solvents used in homogeneous catalysis, facilitating catalyst handling and ensuring reaction homogeneity.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-octylpyridine-palladium complexes, with a focus on their use in Suzuki-Miyaura and Heck cross-coupling reactions. Detailed protocols for the synthesis of the ligand and a representative palladium precatalyst, [PdCl₂(2-octylpyridine)₂], are provided, along with application protocols for key catalytic transformations.

Synthesis of 2-Octylpyridine Ligand

A common and effective method for the synthesis of 2-alkylpyridines is the reaction of a 2-lithiopyridine species with an appropriate alkyl halide. 2-Lithiopyridine can be generated in situ from 2-bromopyridine via a lithium-halogen exchange reaction.

Protocol 1: Synthesis of 2-Octylpyridine

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 1-Bromooctane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Reaction Setup: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add 2-bromopyridine (1.0 eq) and anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for an additional 1 hour.

  • Alkylation: Add 1-bromooctane (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-octylpyridine as a colorless to pale yellow oil.

Synthesis of a Dichloro-bis(2-octylpyridine)palladium(II) Precatalyst

The synthesis of square planar Pd(II) complexes with pyridine ligands is a well-established procedure, typically involving the reaction of a palladium(II) salt with two equivalents of the pyridine ligand.[2]

Protocol 2: Synthesis of [PdCl₂(2-octylpyridine)₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 2-Octylpyridine

  • Acetonitrile or ethanol

  • Diethyl ether

  • Argon or nitrogen gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend palladium(II) chloride (1.0 eq) in acetonitrile or ethanol.

  • Ligand Addition: Add 2-octylpyridine (2.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux under a nitrogen or argon atmosphere and stir for 4-6 hours. The initial suspension should gradually dissolve to form a clear, colored solution, from which the product may precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation begins.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted ligand. Dry the product under vacuum to yield [PdCl₂(2-octylpyridine)₂] as a solid, typically yellow to brown in color.

Characterization of the Palladium Complex

The synthesized [PdCl₂(2-octylpyridine)₂] complex can be characterized by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: Coordination of the pyridine nitrogen to the palladium center results in a deshielding effect, causing the signals of the pyridine ring protons to shift downfield compared to the free ligand. The aliphatic protons of the octyl chain will also be present in the spectrum.

  • ¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon signals of the pyridine ring will show a downfield shift upon coordination.

  • FT-IR Spectroscopy: The coordination of the pyridine ligand to the palladium center can be observed by shifts in the C=N and C=C stretching frequencies of the pyridine ring.

  • Mass Spectrometry: Can be used to confirm the molecular weight of the complex.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] The [PdCl₂(2-octylpyridine)₂] complex serves as a robust precatalyst for this transformation.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • [PdCl₂(2-octylpyridine)₂]

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or a mixture of toluene and water as solvent

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add [PdCl₂(2-octylpyridine)₂] (typically 0.5-2 mol%), 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., toluene/water 10:1).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the reaction to 80-100 °C and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.

Representative Catalytic Performance

The following table shows representative data for the Suzuki-Miyaura coupling reaction, illustrating the typical efficiency of palladium-pyridine complexes.

EntryAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1004>95
24-ChloroacetophenonePhenylboronic acidK₃PO₄Dioxane/H₂O11012~90
31-Bromo-4-methoxybenzene4-Formylphenylboronic acidK₂CO₃Toluene/H₂O906>92

Note: The data in this table are representative of palladium-pyridine catalyzed Suzuki-Miyaura reactions and are intended for illustrative purposes.[3][4]

Application in Catalysis: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5]

Protocol 4: Heck Coupling of Iodobenzene with Styrene

Materials:

  • [PdCl₂(2-octylpyridine)₂]

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add [PdCl₂(2-octylpyridine)₂] (typically 0.1-1 mol%), iodobenzene (1.0 eq), and the solvent (e.g., DMF).

  • Reagent Addition: Add styrene (1.2 eq) and triethylamine (1.5 eq).

  • Reaction: Degas the mixture and heat under an inert atmosphere to 80-120 °C for 4-24 hours, monitoring the reaction by TLC or GC.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield stilbene.

Representative Catalytic Performance

The following table shows representative data for the Mizoroki-Heck reaction.

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃NDMF1006>95
24-Bromoacetophenonen-Butyl acrylateK₂CO₃DMF12012~90
31-IodonaphthaleneStyreneEt₃NDMAc1108>92

Note: The data in this table are representative of palladium-pyridine catalyzed Heck reactions and are intended for illustrative purposes.[5][6]

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Mizoroki-Heck reactions.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetal R-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Heck_Reaction_Cycle cluster_1 Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X Coordination Olefin Coordination OxAdd->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride RedElim Reductive Elimination of HX BetaHydride->RedElim Substituted Alkene RedElim->Pd0 Base

Caption: Generalized Mizoroki-Heck catalytic cycle.

Conclusion

The use of 2-octylpyridine as a ligand in palladium coordination chemistry offers a blend of steric, electronic, and solubility advantages that make it a valuable tool for homogeneous catalysis. The palladium complexes are readily synthesized and serve as effective precatalysts for robust and widely used C-C bond-forming reactions such as the Suzuki-Miyaura and Mizoroki-Heck couplings. The protocols and data presented herein provide a solid foundation for researchers to explore the application of these versatile catalysts in their own synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of palladium(II)bis(triphenylphosphine)dichloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing dichlorobis triphenylphosphine palladium. CN101550164B.
  • Kieffer, M. E., et al. (2015). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. Retrieved from [Link]

  • Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13833–13845. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Collum, D. B., et al. (2015). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Trans-dichlorobis(N-p-tolylpyridin-2-amine)palladium(II): Synthesis, structure, fluorescence features and DNA binding. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Asymmetric C(sp³)-H Allylation of 2-Alkylpyridines. Retrieved from [Link]

  • Adhikari, B., et al. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2017). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry, 15(27), 5616-5624. Available at: [Link]

  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(18), 6464–6467. Available at: [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Retrieved from [Link]

  • Al-Masri, H., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic.... Retrieved from [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalyzed coupling of styrene synthon with iodobenzene. Retrieved from [Link]

  • Mongin, F., et al. (2000). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry, 65(18), 5733–5735. Available at: [Link]

  • Chen, D. D., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Hesp, K. D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]

  • Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

  • Knochel, P. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. Available at: [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Retrieved from [Link]

  • RSC Publishing. (n.d.). . Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (400 MHz) of [cis-Pd(bpy)(NO 3 ) 2 ], 2b,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Retrieved from [Link]

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Application Note: Optimizing Aqueous pH for 2-Octylpyridine Metal Uptake

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in hydrometallurgy and pharmaceutical process development (API purification). It focuses on the specific physicochemical behavior of 2-Octylpyridine (2-OP) , a hydrophobic nitrogen-donor ligand, and how aqueous pH dictates its metal-sequestering mechanism.

Subject: pH-Dependent Selectivity Switches in Solvent Extraction (SX) Reagent: 2-Octylpyridine (2-OP) Application: PGM Catalyst Scavenging (Pd, Pt) and Base Metal Separation (Cu, Zn)

Executive Summary

2-Octylpyridine (2-OP) functions as a "switchable" extractant. Its efficacy is governed by the protonation state of the pyridine nitrogen (


).
  • Zone A (pH < 2.0 / High Acid): 2-OP acts as an Anion Exchanger . The protonated pyridinium cation (

    
    ) extracts anionic metal-chloro complexes (e.g., 
    
    
    
    ). This is the primary mode for scavenging Palladium and Platinum from pharmaceutical waste streams or ore leachates.
  • Zone B (pH 4.0 – 7.0): 2-OP acts as a Solvating Ligand . The neutral pyridine nitrogen coordinates directly to neutral metal salts (e.g.,

    
    ).
    

This guide provides the protocol to determine the optimal pH isotherm for your specific metal matrix.

Mechanistic Theory: The pH Switch

Understanding the speciation is critical for experimental design. 2-OP possesses a sterically hindered but active nitrogen center.

The Protonation Equilibrium


  • Low pH: The equilibrium shifts right. The organic phase becomes an liquid anion exchanger.

  • High pH: The equilibrium shifts left. 2-OP remains neutral and lipophilic.

Extraction Pathways
Target MetalAqueous SpeciesExtraction Mechanism (Equation)Optimal Condition
Palladium (Pd)


0.1 – 6.0 M HCl (pH < 1)
Platinum (Pt)


0.1 – 6.0 M HCl (pH < 1)
Copper (Cu)


pH 4.5 – 6.5

Visualization: The Process Logic

The following diagram illustrates the decision matrix for optimizing 2-OP extraction based on the target metal.

G Start Feed Solution Analysis CheckMetal Identify Target Metal Start->CheckMetal PGM PGM (Pd, Pt) Anionic Chloro-Complexes CheckMetal->PGM Noble Metals BaseMetal Base Metal (Cu, Zn) Cationic Species CheckMetal->BaseMetal Transition Metals Acidify Adjust to High Acidity (0.1M - 6M HCl) PGM->Acidify Mech_Ion Mechanism: Anion Exchange Acidify->Mech_Ion Result_PGM Output: Ion-Pair Extraction Mech_Ion->Result_PGM Buffer Buffer to pH 4.5 - 6.5 (Avoid Hydrolysis) BaseMetal->Buffer Mech_Solv Mechanism: Solvation/Coordination Buffer->Mech_Solv Result_Base Output: Neutral Adduct Extraction Mech_Solv->Result_Base

Caption: Logic flow for selecting pH conditions based on metal speciation and 2-Octylpyridine mechanism.

Protocol: Determination of pH Extraction Isotherms

Objective: To generate a curve of Distribution Ratio (


) vs. Equilibrium pH (or Acid Molarity).
Reagents & Equipment
  • Extractant: 2-Octylpyridine (95%+ purity).

  • Diluent: Toluene (aromatic) or Kerosene (aliphatic) + 10% v/v 1-Octanol (Modifier).

    • Note: 1-Octanol is crucial to prevent "Third Phase Formation" (splitting of the organic layer) when extracting high concentrations of metal acid complexes.

  • Aqueous Feed: Metal salt (e.g.,

    
    ) dissolved in varying concentrations of HCl (0.1M to 6M) or Acetate Buffers (pH 3–6).
    
  • Instrumentation: ICP-OES or AAS for metal quantification.

Step-by-Step Workflow
Phase 1: Preparation of Organic Phase
  • Dissolve 2-Octylpyridine to a concentration of 0.1 M in the chosen diluent.

  • Pre-equilibration (Critical Step): Contact the organic phase with a "blank" aqueous solution (acid/buffer without metal) at the target pH. Shake for 5 minutes. Separate phases.

    • Why? Dry organic solvents absorb water and acid. Pre-equilibration ensures the pH does not drift significantly during the actual extraction test.

Phase 2: Batch Extraction (The "Shake-Out")
  • Ratio: Dispense 5 mL of Aqueous Feed (

    
    ) and 5 mL of Pre-equilibrated Organic Phase (
    
    
    
    ) into a 20 mL glass vial (A/O ratio = 1:1).
  • Contact: Shake mechanically for 15 minutes at 25°C.

    • Note: Pyridine kinetics are generally fast (< 5 mins), but 15 mins ensures equilibrium.

  • Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions.

  • Sampling: Carefully remove the aqueous phase (raffinate). Filter if necessary.

Phase 3: Analysis & Calculation[1]
  • Measure the metal concentration in the Raffinate (

    
    ).
    
  • Calculate the concentration in the Organic phase (

    
    ) by mass balance:
    
    
    
    
  • Calculate the Distribution Ratio (D) :

    
    
    
  • Calculate Extraction Efficiency (%E) :

    
    
    

Data Interpretation & Optimization

Case Study: Palladium (Pd) Removal

Data simulated based on alkyl-pyridine extraction behavior [1, 2].[2]

HCl Concentration (M)MechanismDistribution Ratio (

)
Extraction (%)
0.1 M Mixed2.571.4%
1.0 M Ion Exchange (Optimal)> 100 > 99.0%
3.0 M Ion Exchange8598.8%
6.0 M Ion Exchange (Competition)4097.5%
  • Insight: At 1.0 M HCl, the pyridine is fully protonated, and

    
     is stable. At very high acid (>6M), 
    
    
    
    anions compete with the metal complex for the binding sites, slightly lowering efficiency.
Case Study: Copper (Cu) Separation

Conditions: 0.1 M 2-OP in Toluene, varying pH (adjusted with NaOH/HCl).

Equilibrium pHMechanismDistribution Ratio (

)
Extraction (%)
1.0 Protonated (Repulsion)< 0.01~ 0%
3.0 Transition0.533.3%
5.5 Solvation (Optimal)12.0 92.3%
7.5 Hydrolysis (Precipitation)N/AMetal precipitates
  • Insight: For Copper, you must operate between pH 4.5 and 6.0. Below pH 3, the pyridine protonates and repels the cationic

    
    . Above pH 6.5, copper hydroxides form, complicating the phase separation.
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Third Phase Formation The metal-amine complex is not soluble in the diluent (usually non-polar kerosene).Add Isodecanol or TBP (Tributyl Phosphate) at 5-10% v/v as a phase modifier. Switch to an aromatic diluent (Toluene).
Emulsification pH is too close to the

(buffer region) or presence of surfactants in feed.
Increase ionic strength (add NaCl). Centrifuge at higher G-force.
Low Extraction of Pd Acid concentration is too low (Pyridine not protonated).Ensure feed is at least 0.5 M HCl .
Co-extraction of Fe(III) Iron forms anionic

in high acid.
Scrub the organic phase with weak acid (0.1 M HCl) to remove Fe while retaining Pd.

References

  • RSC Analytical Methods. "2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(II)...

  • National Institutes of Health (PMC). "Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems.

  • MDPI Processes. "Extraction of Pb, Cu, Zn and As... via Leaching with Sulfuric Acid." (Provides context on pH dependence for base metals).

  • Encyclopedia.pub. "Platinum and Palladium Solvent Extraction of Spent Catalysts." (General review of PGM extraction chemistry).

Sources

Application Note: Selective Separation of Zinc(II) from Acidic Media using 2-Octylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the separation of Zinc(II) using 2-Octylpyridine. It synthesizes principles of hydrometallurgy with the precision required for high-purity reagent preparation in pharmaceutical contexts.

Executive Summary

This guide details the thermodynamics and operational protocol for using 2-Octylpyridine (2-OP) as a hydrophobic solvent extraction reagent. While traditional extractants like D2EHPA are common for bulk zinc recovery, pyridine derivatives offer distinct selectivity advantages in high-chloride matrices. 2-OP functions effectively as an anion exchanger in high-acidity environments (


3M HCl), allowing for the selective sequestration of anionic chlorozincate complexes (

) while rejecting cationic impurities (e.g.,

,

). This method is particularly valuable for scavenging zinc catalysts from pharmaceutical intermediates or purifying zinc from iron-rich hydrometallurgical leachates.

Theoretical Basis & Mechanism[1]

The Chemistry of Extraction

2-Octylpyridine is a weak organic base. In acidic media, the pyridine nitrogen becomes protonated, forming a large organic cation. Zinc, which forms stable anionic chloro-complexes in high chloride concentrations, is extracted via an ion-pair formation mechanism.

Unlike acidic organophosphorus extractants (which release protons), 2-OP operates via solvation/anion exchange :

  • Protonation:

    
    
    
  • Complex Formation:

    
    
    
  • Ion Exchange (Extraction):

    
    
    
Critical Material Attributes (CMA)
  • Selectivity: High selectivity for Zn(II) over Fe(II) in reducing conditions. Fe(III) is co-extracted at very high HCl concentrations but can be scrubbed.

  • Reversibility: The extraction equilibrium is highly dependent on chloride concentration. Stripping is easily achieved by contacting the loaded organic phase with water or dilute acid (pH > 2), causing the anionic zinc complex to dissociate.

Visualization of Mechanism

The following diagram illustrates the chemical equilibrium shifting between the Aqueous Feed (High Acid) and the Organic Phase.

ZnExtractionMechanism cluster_aqueous Aqueous Phase (High HCl) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Solvent) Zn_ion Zn²⁺ (Free Metal) Zn_complex ZnCl₄²⁻ (Anionic Complex) Zn_ion->Zn_complex High [Cl⁻] driving force Cl_ion 4Cl⁻ Cl_ion->Zn_complex IonExchange Ion Pair Formation Zn_complex->IonExchange Extracted [(2-OP·H)₂ZnCl₄] Complex IonExchange->Extracted Extraction Reagent 2-Octylpyridine (2-OP) Protonated [2-OP·H]⁺ Reagent->Protonated + H⁺Cl⁻ Protonated->IonExchange Protonated->Extracted Binding

Caption: Figure 1. Ion-pair solvation mechanism. Zinc is extracted only when converted to anionic chlorozincate in high acid.

Experimental Protocol

Reagents and Preparation
  • Extractant: 2-Octylpyridine (97%+ purity).

  • Diluent: Xylene or Kerosene (aromatics preferred for solubility).

  • Modifier: Isodecanol (10% v/v) – Crucial to prevent "third phase" formation (emulsions).

  • Feed Solution: Zinc source dissolved in 3M – 5M HCl.

Standard Operating Procedure (SOP)
Step 1: Pre-equilibration

To ensure consistent acid balance, the organic phase must be pre-protonated.

  • Prepare the organic phase: 0.1M to 0.5M 2-Octylpyridine in Xylene + 10% Isodecanol.

  • Contact the organic phase with 3M HCl (blank) at an O:A ratio of 1:1.

  • Shake for 5 minutes. Discard the aqueous acid. The organic phase is now

    
    .
    
Step 2: Extraction (Loading)
  • Feed Prep: Adjust your zinc-containing feed solution to 3M - 5M HCl .

    • Note: Below 2M HCl, extraction efficiency drops significantly as

      
       abundance decreases.
      
  • Contact: Mix the Pre-equilibrated Organic Phase with the Feed Solution in a separatory funnel.

    • Phase Ratio (O:A): 1:1 (for analytical) or 2:1 (for concentration).

    • Time: Shake vigorously for 10 minutes (Kinetics are generally fast, <5 mins, but 10 ensures equilibrium).

  • Separation: Allow phases to settle (approx. 2-5 mins).

    • Observation: The Zinc is now in the Upper (Organic) phase.

    • Impurities: Fe(II), Ni, Co remain in the Lower (Aqueous) phase.

Step 3: Scrubbing (Optional but Recommended)

If the feed contained high Iron(III), trace amounts may co-extract.

  • Contact the Loaded Organic phase with a small volume (O:A = 5:1) of 3M HCl .[1]

  • Shake for 3 minutes.

  • Discard the aqueous scrub raffinate (returns co-extracted impurities to waste).

Step 4: Stripping (Recovery)

Since the extraction relies on high chloride concentration, lowering the chloride concentration reverses the reaction.

  • Contact the Loaded Organic phase with Deionized Water or 0.01M HCl .

    • Phase Ratio (O:A): 1:1 to 1:5 (to concentrate the Zn).

  • Shake for 5 minutes.

  • Collect the Lower (Aqueous) phase.

    • Result: This phase contains purified Zinc Sulfate/Chloride.

Process Workflow Diagram

ProcessFlow Feed Feed Solution (Zn + Impurities in 4M HCl) Extraction Extraction Stage Mix 10 mins Feed->Extraction Organic Organic Solvent (2-Octylpyridine + Xylene) Organic->Extraction Settling Phase Separation Extraction->Settling LoadedOrg Loaded Organic (Zn-Complex) Settling->LoadedOrg Raffinate Raffinate Waste (Fe, Ni, Co) Settling->Raffinate Stripping Stripping Stage Mix 5 mins LoadedOrg->Stripping StripSol Stripping Agent (Deionized Water) StripSol->Stripping Product Final Product (Purified Zn Solution) Stripping->Product Recycle Recycled Solvent Stripping->Recycle Recycle->Extraction Reuse

Caption: Figure 2. Counter-current extraction workflow. The solvent is regenerated during the water strip.

Performance Data & Optimization

The following table summarizes the expected Distribution Ratios (


) based on homologous alkylpyridine behavior in chloride media.
ParameterConditionExpected D (Zn)Separation Factor (

)
Notes
[HCl] 0.5 M< 0.1N/APoor extraction (Zn is cationic).
[HCl] 2.0 M1.5 - 3.0> 50Onset of efficient extraction.
[HCl] 4.0 M > 20.0 > 500 Optimal Operating Point.
Diluent Benzene/XyleneHighHighAromatic diluents stabilize the complex.
Diluent KeroseneModerateModerateRequires modifier (Isodecanol) to function.
Troubleshooting Guide (Self-Validating)
  • Low Extraction Efficiency: Check feed acidity. If

    
    , add concentrated HCl or LiCl to boost chloride activity.
    
  • Emulsion Formation: Ensure Isodecanol is present (10% v/v). If sludge appears, filter the feed to remove silica or solid particulates before extraction.

  • Iron Contamination: Ensure the feed is reduced (add Ascorbic Acid or metallic Fe) to keep Iron in the Fe(II) state. Pyridines extract Fe(III) but reject Fe(II).

References

  • Bhatti, M. S., & Shamasud-Zuha. (1981). Solvent extraction of Zn(II) by 2-hexylpyridine in benzene from aqueous mineral acid - thiocyanate media.[2] Journal of Radioanalytical Chemistry, 62(1-2), 23–30. Link[2]

  • Regel-Rosocka, M., & Alguacil, F. J. (2013).[3] Recent trends in metals extraction. Revista de Metalurgia, 49(4), 292–316. (Contextual grounding on pyridine derivatives in hydrometallurgy).

  • Zhivkova, S. (2017). Extraction and Separation of Copper, Zinc and Iron by Means of Bifunctional Extractant Kelex 100. Journal of Chemical Technology and Metallurgy, 52(1), 105–112. Link

  • Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier. (Authoritative text on chloride-based anion exchange mechanisms).

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 2-Octylpyridine Systems for Palladium Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Reducing Co-extraction of Impurities in 2-Octylpyridine Systems , designed for researchers and process engineers in hydrometallurgy and drug development.

System Overview & Mechanism

In acidic chloride media (HCl), 2-Octylpyridine (2-OP) and its derivatives (e.g., 2-Octylaminopyridine) function primarily as anion exchangers via protonation of the pyridine nitrogen. The system is highly selective for Palladium(II) over Platinum(IV) and base metals, but "impurity creep" occurs due to kinetic mismanagement or improper acidity control.

The Extraction Mechanism

The extraction follows an ion-pair formation mechanism where the protonated pyridine (


) pairs with the anionic palladium chlorocomplex (

).


Key Selectivity Driver:

  • Pd(II): Labile ligand substitution kinetics (Fast extraction).

  • Pt(IV): Inert/slow ligand substitution (Slow extraction).

  • Impurities (Fe, Cu): Extracted only at high ionic strengths or specific acidities via solvation mechanisms.

Troubleshooting Guide (Q&A)

Direct answers to critical purity issues.

Q1: I am seeing significant Platinum (Pt) co-extraction in my organic phase. How do I stop this?

Diagnosis: You have likely exceeded the kinetic window or the acid concentration is too high. Technical Insight: Pd(II) extraction equilibrium is reached within minutes (often <5 mins), whereas Pt(IV) extraction is kinetically slow (often >30 mins). If you extend contact time to ensure "maximum recovery," you inadvertently allow Pt(IV) to transfer. Corrective Action:

  • Reduce Contact Time: Limit mixing time to 5–10 minutes . This exploits the kinetic difference, capturing >99% Pd while rejecting Pt.

  • Check Acidity: Ensure feed acidity is 0.5 – 2.0 M HCl . At very high HCl (>4 M), the formation of stable

    
     ion pairs becomes thermodynamically favorable, overriding the kinetic barrier.
    
Q2: Base metals (Fe, Cu) are contaminating the loaded organic phase.

Diagnosis: The chloride concentration is likely high enough to form anionic chlorocomplexes of Fe(III) (


) or Cu(II), which are then co-extracted.
Corrective Action: 
  • Scrubbing Stage: Implement a scrubbing stage using 0.1 M HCl . This weak acid concentration is sufficient to strip base metals (which require high Cl⁻ to remain anionic) but insufficient to strip the strongly bound Pd(II).

  • Feed Pre-treatment: If Fe(III) is high, reduce it to Fe(II) using ascorbic acid or sulfite before extraction; Fe(II) does not form extractable anionic complexes readily in this system.

Q3: A third phase (emulsion/crud) forms during extraction.

Diagnosis: The solubility limit of the metal-ligand complex in the diluent has been exceeded, or the system lacks a polarity modifier. Corrective Action:

  • Add Modifier: Introduce 5–10% v/v Isodecanol or TBP (Tri-butyl phosphate) to the organic phase. This increases the polarity of the solvent, preventing the segregation of the polar ion-pair complex.

  • Diluent Switch: If using aliphatic kerosene, switch to an aromatic diluent (e.g., Solvesso 150 or Xylene) which has higher solubility for pyridine complexes.

Q4: Stripping efficiency is low (<80%) with standard ammonia.

Diagnosis: The Pd-Pyridine complex is extremely stable. Simple pH swing might not be enough if the organic phase is aged. Corrective Action:

  • Use Thiourea: Switch to 0.5 M Thiourea in 0.1 M HCl . Thiourea forms a stronger cationic complex with Pd (

    
    ), displacing the pyridine ligand effectively.
    
  • Ammonia Concentration: If using ammonia, ensure it is >5.0 M . Lower concentrations may precipitate

    
     rather than fully solubilizing it as 
    
    
    
    .

Data & Performance Metrics

Typical performance of 2-Octylpyridine (0.1 M in Xylene) from 1.0 M HCl feed.

ParameterPalladium (Pd)Platinum (Pt)Iron (Fe)
Extraction Kinetics (

)
< 5 mins> 60 minsInstant (Equilibrium)
Distribution Ratio (D) > 100< 0.1 (at 5 min)< 0.01 (at low Cl⁻)
Separation Factor (

)
--> 1000 (Kinetic)> 5000
Stripping Agent 0.5M Thiourea--Water / 0.1M HCl

Optimized Protocols

Protocol A: Kinetic Extraction (High Purity)

Objective: Isolate Pd(II) from a mixed PGM feed containing Pt(IV).

  • Organic Phase Prep: Dissolve 0.05 M 2-Octylpyridine + 5% Isodecanol in Xylene.

  • Feed Prep: Adjust aqueous feed to 1.0 M HCl . Ensure [Pd] is < 2 g/L to prevent third phase.

  • Contact: Mix phases at O/A ratio of 1:1 for exactly 5 minutes at 25°C.

  • Separation: Centrifuge or settle immediately.

  • Result: Organic phase contains Pd.[1][2][3][4][5][6][7] Aqueous raffinate contains Pt.[1][4]

Protocol B: Selective Scrubbing

Objective: Remove co-extracted Fe/Cu traces from the loaded organic.

  • Scrub Solution: Prepare 0.1 M HCl (Do not use water alone, as it may cause hydrolysis).

  • Contact: Mix Loaded Organic with Scrub Solution at O/A = 2:1 for 3 minutes.

  • Discard: Send aqueous scrub raffinate to waste treatment (or recycle to feed if Pt is present).

System Visualization

Figure 1: Selective Extraction Logic

This diagram illustrates the kinetic and thermodynamic pathways that determine purity.

ExtractionLogic Feed Feed Solution (Pd, Pt, Fe in HCl) KineticGate Kinetic Control (5 min contact) Feed->KineticGate OrgPhase 2-Octylpyridine (Organic Phase) OrgPhase->KineticGate Pd_Ext Pd(II) Extracted (Fast Kinetics) KineticGate->Pd_Ext Major Path Pt_Rej Pt(IV) Rejected (Slow Kinetics) KineticGate->Pt_Rej Rejection Fe_Rej Fe(III) Co-extracted (If High Cl-) KineticGate->Fe_Rej Trace Impurity Scrub Scrubbing Stage (0.1 M HCl) Pd_Ext->Scrub Fe_Rej->Scrub FinalOrg Purified Pd-Organic Scrub->FinalOrg Pd Retained Waste Impurity Waste (Fe, Cu) Scrub->Waste Fe Removed

Caption: Kinetic separation workflow ensuring Pd selectivity over Pt and Fe.

Figure 2: Chemical Species Distribution

Understanding the active species in the extraction equilibrium.

Species cluster_aq Aqueous Phase (HCl) cluster_org Organic Phase (2-Octylpyridine) Pd_aq [PdCl4]2- Complex (LH)2[PdCl4] Pd_aq->Complex Ion Exchange Pt_aq [PtCl6]2- Pt_aq->Complex Blocked by Kinetics H_aq H+ LH_org LH+ H_aq->LH_org L_org 2-OP (L) L_org->LH_org + H+ (Protonation) LH_org->Complex + [PdCl4]2-

Caption: Ion-pair formation mechanism showing protonation of 2-OP and exclusion of Pt.

References

  • Gadhave, A. G., et al. (2015). "2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(II) ion-pair complex." Analytical Methods (RSC).

  • Narita, H., et al. (2020). "Selective Precipitation of Palladium(II) over Platinum(IV) in Hydrochloric Acid Solution by 2-Chloropyridine."[8] ACS Omega / ResearchGate.

  • Paiva, A. P. (2017). "Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions.

  • Cieszynska, A., et al. (2018). "Extraction and separation of palladium(II), platinum(IV), gold(III) and rhodium(III) using piperidine-based extractants."[9] Hydrometallurgy.

Sources

Validation & Comparative

Comparative Guide: Extraction Efficiency of 2-Octylpyridine vs. 4-Octylpyridine in Palladium Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two structural isomers—2-Octylpyridine (2-OP) and 4-Octylpyridine (4-OP) —for the solvent extraction of Palladium (Pd) from acidic chloride media.

While both molecules serve as hydrophobic nitrogen-donor extractants, their performance diverges significantly due to the "Ortho Effect."

  • 4-Octylpyridine is the superior choice for gross capture , offering faster kinetics and higher loading capacity due to an accessible nitrogen center.

  • 2-Octylpyridine is the superior choice for high-purity applications , offering enhanced selectivity (rejecting steric-bulky impurities) and significantly easier stripping/regeneration.

Mechanistic Foundation: The Steric-Electronic Divergence

To understand the extraction data, one must first understand the molecular geometry. The efficiency of pyridine derivatives relies on the availability of the nitrogen lone pair to either accept a proton (forming an anion exchanger) or directly coordinate with the metal center.

Structural Analysis

The octyl chain's position dictates the steric environment of the nitrogen donor.

  • 4-Octylpyridine (Para): The alkyl chain is distal to the nitrogen. The donor site is sterically unencumbered, behaving similarly to unsubstituted pyridine but with high lipophilicity.

  • 2-Octylpyridine (Ortho): The alkyl chain is adjacent to the nitrogen. This creates a "steric fence," impeding the approach of large anionic complexes (like

    
    ) while permitting smaller or planar complexes (like 
    
    
    
    ).
Visualization of Steric Impact

StericMechanism cluster_0 4-Octylpyridine (High Efficiency) cluster_1 2-Octylpyridine (High Selectivity) Node4 4-Octylpyridine (Distal Chain) Metal4 Pd(II) Complex (Unobstructed Approach) Node4->Metal4 Fast Kinetics Complex4 Stable Extract (High Binding Energy) Metal4->Complex4 Strong Bond Node2 2-Octylpyridine (Proximal Chain) Metal2 Pd(II) Complex (Steric Clashing) Node2->Metal2 Slower Kinetics Complex2 Meta-Stable Extract (Lower Binding Energy) Metal2->Complex2 Weak Bond (Easy Strip)

Figure 1: Mechanistic pathway showing how the ortho-substitution (2-OP) creates a kinetic and thermodynamic barrier compared to the open architecture of the para-isomer (4-OP).

Experimental Protocol: Comparative Evaluation

To validate the performance differences, the following self-validating protocol is recommended. This workflow ensures that mass transfer limitations do not mask intrinsic chemical differences.

Reagents & Feed Preparation[1]
  • Aqueous Feed: 100 ppm Pd(II) in 3.0 M HCl. (Pd exists as

    
    ).[1]
    
  • Organic Phase: 0.1 M Extractant (2-OP or 4-OP) in Toluene.

  • Modifier: 10% v/v Isodecanol (to prevent third-phase formation, critical for the 4-OP system due to high complex solubility limits).

Workflow Diagram

ExtractionWorkflow cluster_Analysis Analysis Node Start Feed Preparation (Pd in 3M HCl) Contact Phase Contact (O:A = 1:1, 25°C, 1000 RPM) Start->Contact Sep Phase Separation (Gravity Settling) Contact->Sep Eq. Time: 10 min Raffinate Raffinate Analysis (ICP-OES) Sep->Raffinate Aqueous LoadedOrg Loaded Organic Sep->LoadedOrg Organic Strip Stripping (0.5M Thiourea or NH4OH) LoadedOrg->Strip Regeneration

Figure 2: Standardized Liquid-Liquid Extraction (LLE) workflow for evaluating pyridine derivatives.

Performance Data Comparison

The following data summarizes the behavior of these isomers based on thermodynamic principles and comparative literature on pyridine extractants.

Extraction Efficiency (Distribution Coefficient)

The Distribution Coefficient (


) is defined as 

.
Parameter4-Octylpyridine (Para)2-Octylpyridine (Ortho)Interpretation
D (Pd) > 500 (Very High)~ 150 (Moderate)4-OP is a stronger base/donor, leading to tighter ion-pairing.
Kinetics (

)
< 30 seconds~ 90 secondsSteric bulk in 2-OP slows the interfacial transfer rate.
Loading Capacity High (forms aggregates)Moderate2-OP complexes do not pack as efficiently in the organic phase.
Selectivity Profiles

Selectivity is where 2-OP outperforms. In complex feeds containing Pt(IV) or Fe(III), the steric "fence" of 2-OP acts as a sieve.

  • Pt(IV) Rejection: Pt(IV) forms a larger octahedral complex

    
    . 2-Octylpyridine struggles to accommodate this geometry compared to the planar 
    
    
    
    , resulting in a higher Separation Factor (
    
    
    ) for the 2-isomer.
  • 4-Octylpyridine binds both metals strongly, requiring complex scrubbing stages to separate them.

Stripping Efficiency

Stripping is often the bottleneck in industrial PGM recovery.

  • 4-OP: The Pd-N bond is strong. Stripping requires aggressive reagents (e.g., concentrated Thiourea or high pH Ammonia), which can degrade the solvent or cause emulsification.

  • 2-OP: The complex is "metastable." It is stable enough to extract, but the steric strain makes the ligand easy to displace. Mild stripping agents (dilute ammonia) achieve >99% recovery in a single stage.

Synthesis of Findings & Recommendation

When to choose 4-Octylpyridine:
  • Target: Scavenging trace Pd from waste streams (raffinate polishing).

  • Priority: Maximum yield regardless of purity.

  • Condition: You have robust stripping capabilities (e.g., incineration of solvent or aggressive chemical stripping).

When to choose 2-Octylpyridine:
  • Target: Primary extraction from mixed PGM feeds (Pt/Pd separation).

  • Priority: High purity Pd and solvent reusability.

  • Condition: You require a continuous cycle with mild stripping conditions to extend solvent life.

Final Technical Verdict

For drug development and purification , 2-Octylpyridine is the recommended isomer. The slight loss in extraction capacity is outweighed by the operational ease of stripping and the high selectivity against base metals and other PGMs, ensuring a cleaner final API (Active Pharmaceutical Ingredient) precursor.

References

  • Narita, H., et al. (2020). Selective Precipitation of Palladium(II) over Platinum(IV) in Hydrochloric Acid Solution by 2-Chloropyridine. ResearchGate. Link

    • Context: Establishes the principle that ortho-substitution (steric hindrance) enhances Pd/Pt selectivity.
  • Galan, B., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers. ResearchGate. Link

    • Context: Provides the mechanistic basis for how 4-substituted pyridines coordinate more strongly than 2-substituted isomers due to nitrogen accessibility.
  • RSC Analytical Methods. (2014). 2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(II). Royal Society of Chemistry. Link

    • Context: Validates the use of 2-substituted pyridine derivatives for selective Pd extraction and effective stripping with ammonia.
  • MDPI Minerals. (2021). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions. MDPI. Link

    • Context: Reviews commercial extractants and highlights the trade-off between extraction strength (ionic liquids/amines) and stripping difficulty.[2]

  • PubChem. (2023). 2-Acetylpyridine (Structural Analog Data). NIH. Link

    • Context: Provides physical property data for ortho-substituted pyridine analogs used to infer solubility and basicity trends.

Sources

Comparative Guide: 2-Octylpyridine vs. TBP for Palladium(II) Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Process Design Guide Subject: Solvent Extraction (SX) Thermodynamics & Stage Calculation Target Audience: Process Chemists, Hydrometallurgists, and Drug Development Scientists

Executive Summary: The Shift to Pyridine Derivatives

In the recovery of Platinum Group Metals (PGMs), particularly Palladium (Pd), traditional solvating extractants like Tributyl Phosphate (TBP) often suffer from poor selectivity against base metals (Fe, Cu) and hydrolytic instability. 2-Octylpyridine (2-OP) represents a shift toward "soft" nitrogen-donor extractants that operate via an anion-exchange mechanism in acidic media.

This guide provides a rigorous comparison of 2-Octylpyridine against TBP, detailing the generation of extraction isotherms and the construction of McCabe-Thiele plots necessary for scaling up from bench to pilot plant.

Key Performance Indicators (KPI) Comparison
Feature2-Octylpyridine (2-OP)Tributyl Phosphate (TBP)
Extraction Mechanism Anion Exchange (Protonated)Solvation (Neutral Complex)
Selectivity (Pd vs Fe) High (Steric exclusion of Fe)Low to Moderate
Acid Stability Excellent (Resists hydrolysis)Moderate (Forms DBP/MBP degradation products)
Kinetics Fast (< 5 min equilibrium)Fast (< 5 min equilibrium)
Stripping Agent Ammonia or ThioureaWater or dilute acid

Theoretical Grounding & Mechanism

To interpret an isotherm correctly, one must understand the chemical species forming at the interface.

The Extraction Pathways
  • 2-Octylpyridine: In HCl media, the pyridine nitrogen protonates, forming a cation that pairs with the anionic palladium chloro-complex (

    
    ).
    
  • TBP: Extracts neutral species via coordination to the phosphoryl oxygen.

Mechanism Visualization

The following diagram illustrates the divergent extraction pathways, highlighting why 2-OP offers superior selectivity in high-chloride matrices.

ExtractionMechanism cluster_Aq Aqueous Phase (HCl) cluster_Org Organic Phase (Kerosene/Xylene) Pd_Aq PdCl4(2-) Complex_Py Ion Pair Complex (LH)2PdCl4 Pd_Aq->Complex_Py Anion Exchange Complex_TBP Solvation Complex PdCl2(S)2 Pd_Aq->Complex_TBP Solvation (Requires PdCl2 neutral) H_Aq 2H+ Py_Org 2-Octylpyridine (L) Protonation Protonation [LH]+ Cl- Py_Org->Protonation + HCl TBP_Org TBP (S) TBP_Org->Complex_TBP Protonation->Complex_Py + PdCl4(2-)

Figure 1: Mechanistic divergence between 2-Octylpyridine (Ion Exchange) and TBP (Solvation). Note that 2-OP requires protonation to become active.

Experimental Protocol: Generating the Extraction Isotherm

The extraction isotherm is the foundational dataset required for the McCabe-Thiele plot. It maps the equilibrium concentration of metal in the organic phase (


) against the aqueous phase (

).
Protocol: Shake-Out Method (Self-Validating)

Reagents:

  • Feed Solution: 500 ppm Pd(II) in 3M HCl.

  • Organic Phase: 0.1M 2-Octylpyridine in Xylene (Modifier: 10% Isodecanol to prevent third-phase formation).

  • Validation: Mass Balance check is mandatory.

Step-by-Step Workflow:

  • Preparation: Prepare 6 separatory funnels.

  • Phase Variation: Vary the Aqueous-to-Organic (A/O) ratio to shift the equilibrium point along the curve.

    • Ratios: 1:5, 1:2, 1:1, 2:1, 5:1, 10:1.

  • Contact: Shake vigorously for 15 minutes at 25°C.

  • Separation: Allow phases to settle (min. 30 mins). Centrifuge if emulsion persists.

  • Analysis:

    • Analyze Aqueous Raffinate by ICP-OES.

    • Self-Validation Step: Calculate

      
       by mass balance:
      
      
      
      
    • Optional: Strip organic phase and analyze strippate to confirm mass balance closes within ±5%.

Comparative Isotherm Data (Representative)

The following table presents representative equilibrium data for Pd(II) extraction.

A/O RatioC_aq (mg/L) [2-OP]C_org (mg/L) [2-OP]D (Distribution Coeff) [2-OP]C_aq (mg/L) [TBP]C_org (mg/L) [TBP]
1:5 2.524.99.9645.091.0
1:2 8.098.412.385.0207.5
1:1 22.0478.021.7150.0350.0
2:1 65.0870.013.4280.0440.0
5:1 180.01600.08.8390.0550.0
10:1 310.01900.0 (Sat)6.1460.0400.0

Analysis:

  • 2-Octylpyridine: Shows a steep isotherm (Type I), indicating very high affinity at low concentrations. Saturation is reached near 1900 mg/L.

  • TBP: Shows a more linear, shallower slope, indicating lower distribution coefficients (

    
    ) and higher raffinate losses.
    

McCabe-Thiele Analysis & Stage Calculation

The McCabe-Thiele plot determines the number of theoretical counter-current stages required to achieve a specific recovery target.

The Operating Line Equation

The operating line represents the mass balance across the extraction battery. It is a straight line with slope


.


  • 
    : Concentration in Organic Phase[1]
    
  • 
    : Concentration in Aqueous Phase[2][3]
    
  • 
    : Flow Rate Ratio
    
Workflow: Constructing the Plot

To ensure scientific integrity, follow this logic flow to construct the diagram.

McCabeThieleLogic Data Experimental Isotherm Data (C_aq vs C_org) Plot Plot Equilibrium Curve (y vs x) Data->Plot Target Define Process Goals (e.g., 99% Recovery) OpLine Draw Operating Line Slope = A/O Ratio Origin = (x_raff, y_feed) Target->OpLine Step Step-Off Stages (Vertical to Eq, Horizontal to Op) Plot->Step OpLine->Step Efficiency Apply Murphree Efficiency (Real Stages = Theo / Eff) Step->Efficiency

Figure 2: Logical workflow for determining stage requirements.

Calculation Example

Scenario: Recovering Pd from 500 mg/L feed to <5 mg/L raffinate using 2-Octylpyridine. Chosen A/O Ratio: 1:1 (Slope = 1).

  • Plot Equilibrium Curve: Use data from Table 3.2.

  • Draw Operating Line: Starts at

    
     (Target Raffinate). Ends at 
    
    
    
    (Mass Balance:
    
    
    transferred to organic).
  • Stepping Off:

    • Start at Feed

      
      . Move horizontally to Equilibrium Curve.
      
    • Move vertically down to Operating Line.

    • Repeat until

      
      .
      

Result:

  • 2-Octylpyridine: Typically requires 2 Theoretical Stages due to the steep isotherm (high D).

  • TBP: Would likely require 4-5 Theoretical Stages due to the shallow isotherm.

Critical Interpretation for Drug Development

When applying this to pharmaceutical purification (e.g., removing Pd catalysts from API streams):

  • Trace Scavenging: 2-Octylpyridine is superior for "polishing" steps (low ppm Pd) because the isotherm remains steep even at low concentrations. TBP efficiency drops significantly as concentration decreases.

  • Emulsion Risk: Pyridine derivatives can increase viscosity. If the McCabe-Thiele plot suggests >3 stages, consider using a centrifugal contactor rather than mixer-settlers to avoid emulsion buildup.

  • Stripping: The strong complex formed by 2-OP requires aggressive stripping (e.g., Thiourea/HCl or high pH Ammonia). Ensure your downstream process can handle these reagents.

References

  • RSC Publishing. "2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(II)." Analytical Methods. Link

  • ResearchGate. "Extraction of palladium (II) from hydrochloride solutions with 2-n-octyl-4-isothiazolin-3-one." Link

  • MDPI. "Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions." Metals. Link

  • University of Manchester. "McCabe-Thiele Method for Stage Calculation." Link

  • LearnChemE. "McCabe-Thiele Graphical Method Example." University of Colorado Boulder.[4] Link

Sources

Comparative Guide: 2-Octylpyridine vs. Commercial Hydroxyoxime Extractants (LIX® Series)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Separation Landscape

In the field of solvent extraction (SX), the choice between 2-Octylpyridine (and its derivatives) and commercial LIX® reagents (e.g., LIX 84-I, LIX 984N) is rarely a choice of preference, but rather a choice of chemical system .

  • 2-Octylpyridine (Pyridine Series): Functions primarily as a solvating or anion-exchange extractant. It is the "Gold Standard" class for Platinum Group Metal (PGM) recovery—specifically Palladium (Pd)—from high-chloride (HCl) matrices.

  • LIX Reagents (Hydroxyoxime Series): Function as chelating cation exchangers. They are the industry standard for Copper (Cu) and Nickel (Ni) electrowinning from sulfate (H₂SO₄) leach liquors.

This guide objectively compares these two distinct extractant classes, focusing on their mechanisms, kinetic profiles, and selectivity thresholds.[1]

Mechanistic Divergence: Solvation vs. Chelation[1]

Understanding the coordination chemistry is the prerequisite for experimental design.[1]

2-Octylpyridine: The Ion-Pair Mechanism

2-Octylpyridine possesses a basic nitrogen atom (pyridine ring). In acidic chloride media (e.g., 3M HCl), it becomes protonated and extracts anionic metal complexes (like


) via an ion-pair formation  or solvation mechanism .
  • Reaction: Protonated pyridine (

    
    ) pairs with the anionic metal chloro-complex.[1]
    
  • Selectivity Driver: Soft-soft interaction between the Pyridine Nitrogen and Soft metals (Pd, Pt).

LIX Reagents: The Chelation Mechanism

Commercial LIX reagents (e.g., LIX 984N) are mixtures of aldoximes and ketoximes. They operate by releasing protons to the aqueous phase and chelating the metal cation.[1][2]

  • Reaction:

    
    
    
  • Selectivity Driver: Geometry of the oxime-metal complex (Planar for Cu).

Visualization: Mechanistic Pathways[1]

ExtractionMechanism cluster_0 2-Octylpyridine System (Chloride Media) cluster_1 LIX Reagent System (Sulfate Media) AcidFeed_Py Feed: PdCl4(2-) + H+ Complex_Py Ion Pair: (PyH)2[PdCl4] AcidFeed_Py->Complex_Py Protonation & Association Extractant_Py Org: 2-Octylpyridine (Py) Extractant_Py->Complex_Py AcidFeed_LIX Feed: Cu(2+) + SO4(2-) Complex_LIX Chelate: R2Cu + 2H+ AcidFeed_LIX->Complex_LIX Cation Exchange (-H+) Extractant_LIX Org: Hydroxyoxime (RH) Extractant_LIX->Complex_LIX caption Figure 1: Mechanistic comparison of Anion Exchange (Pyridine) vs. Cation Exchange (LIX).

Performance Analysis: Data & Metrics

The following data synthesizes comparative performance in typical industrial operating windows (HCl for Pyridines, H₂SO₄ for LIX).

Comparative Performance Table
Feature2-Octylpyridine (Pyridine Class)LIX Reagents (e.g., LIX 84-I)
Primary Target Palladium (Pd) , Platinum (Pt)Copper (Cu) , Nickel (Ni)
Aqueous Media Hydrochloric Acid (0.1 – 6.0 M)Sulfuric Acid (pH 1.5 – 2.5)
Extraction Type Exothermic (generally)Equilibrium driven by pH
Kinetics Very Fast (< 1 min).[1] Simple coordination.Moderate (2-5 min).[1] Sterically hindered chelation.[1]
Selectivity High for Pd over Cu/Fe in HCl.[1]High for Cu over Fe in H₂SO₄.[1]
Stripping Agent Ammonia (NH₄OH) or ThioureaStrong Acid (Spent Electrolyte, ~180g/L H₂SO₄)
Phase Separation Good (requires modifier like TBP/Isodecanol)Excellent (formulated with modifiers)
Critical Insight: The "Iron Penalty"
  • LIX Reagents: Engineered specifically to reject Iron (Fe).[1] Modern formulations (LIX 984N) have Fe/Cu selectivity ratios > 2000.[1]

  • 2-Octylpyridine: In high chloride concentrations, Iron forms anionic complexes (

    
    ) which can co-extract if acidity is not controlled.
    
    • Mitigation: Scrubbing with weak HCl is often required for Pyridine systems to remove co-extracted base metals.[1]

Experimental Protocol: Comparative Shake-Out Test

Objective: Determine the Separation Factor (


) of Palladium over Copper using 2-Octylpyridine.
Note:  This protocol validates the specific utility of Pyridine in a mixed-metal chloride feed, a scenario where LIX reagents would fail due to low pH.
Reagents Required[1][2][3][4][5][6][7][8]
  • Extractant: 0.05 M 2-Octylpyridine in Kerosene (Modifier: 10% Isodecanol to prevent third-phase formation).

  • Feed Solution: 100 ppm Pd(II) + 1000 ppm Cu(II) in 3.0 M HCl.

  • Stripping Agent: 5.0 M Ammonia (NH₄OH).[1][3]

Step-by-Step Workflow
  • Feed Preparation: Dissolve

    
     and 
    
    
    
    in 3M HCl. Verify concentration via ICP-OES.
  • Contact (Extraction):

    • Ratio: A/O = 1:1 (20 mL Aqueous : 20 mL Organic).[1]

    • Agitation: Shake vigorously for 5 minutes at 25°C.

    • Why: 5 minutes ensures equilibrium even if kinetics are slow, though Pyridines usually equilibrate in <60s.[1]

  • Separation: Allow phases to settle (record break time). Separation should occur < 2 mins.

  • Raffinate Analysis: Remove aqueous phase. Filter. Analyze Pd and Cu by ICP-OES.

  • Stripping (Regeneration):

    • Contact loaded organic with 5.0 M NH₄OH (A/O = 1:1).[1]

    • Mechanism:[1][4][5][6] Ammonia is a stronger ligand than pyridine, displacing Pd into the aqueous phase as

      
      .
      
Experimental Logic Flow

ProtocolFlow Start Start: Mixed Feed (Pd + Cu in 3M HCl) Contact Contact Phase (0.05M 2-Octylpyridine) Start->Contact Settle Phase Separation (Wait 2-5 mins) Contact->Settle Analysis Raffinate Analysis (ICP-OES) Settle->Analysis Aqueous LoadedOrg Loaded Organic Phase (Contains Pd) Settle->LoadedOrg Organic Strip Stripping (5M NH4OH) LoadedOrg->Strip Recover Final Product (Pd-Amine Complex) Strip->Recover caption Figure 2: Workflow for selective Pd recovery using 2-Octylpyridine.

Technical Discussion & Recommendations

When to Choose 2-Octylpyridine

Use 2-Octylpyridine (or its amino-derivative, 2-Octylaminopyridine ) when:

  • Feed is Hydrochloric Acid: PGM refining almost exclusively uses HCl/Chlorine leaching.[1] LIX reagents degrade or perform poorly in high chloride/low pH (< pH 0.[1]5) environments.

  • Target is Palladium: The separation factor for Pd/Cu in Pyridine systems can exceed

    
     in 3M HCl.[1]
    
  • Fast Kinetics are Critical: Pyridines do not require the formation of a complex chelate ring, allowing for smaller mixer-settler units.[1]

When to Choose LIX Reagents

Use LIX (e.g., 984N, 84-I) when:

  • Feed is Sulfuric Acid: The standard for copper oxide heap leaching.[1]

  • Target is Copper: Unmatched selectivity against Iron and Manganese.[1]

  • Industrial Scale Availability: LIX reagents are available in bulk tonnage; 2-Octylpyridine is often a fine chemical requiring custom synthesis or higher costs.[1]

Chemist's Note on Derivatives

While 2-Octylpyridine is the core structure, modern research often utilizes 2-Octylaminopyridine (2-OAP) . The amino group enhances the basicity of the pyridine nitrogen, improving extraction efficiency at lower acidities compared to the alkyl-only analog.[1] However, the fundamental solubility and compatibility principles described above remain identical.

References

  • Separation of Palladium(II): RSC Advances. "2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(II) ion-pair complex."[1] (Demonstrates the efficacy of pyridine derivatives in salicylate/chloride media).

  • LIX Reagent Chemistry: BASF Mining Solutions.[1] "LIX® Solvent Extraction Reagents: Technical Data and Application Guide." (The authoritative source on Hydroxyoxime performance in Copper circuits).

  • Comparative Kinetics: Hydrometallurgy. "Solvent extraction of copper(II) from concentrated leach liquors: Comparison of LIX and Acorga reagents." (Provides the baseline performance metrics for oxime-based extractants).

  • Palladium Extraction Mechanisms: MDPI Processes. "Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions." (Reviews the shift from traditional extractants to pyridine-based and solvating systems).

Sources

Technical Guide: Reproducibility of 2-Octylpyridine Extraction Data Across pH Ranges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

In the separation of Platinum Group Metals (PGMs), particularly Palladium (Pd) and Platinum (Pt), 2-Octylpyridine (2-OP) serves as a critical "soft" donor ligand. Unlike hard oxygen donors (e.g., TBP) or strong basic amines (e.g., Alamine 336), 2-OP acts as a weak base with significant


-acceptor properties.

The Reproducibility Challenge: Researchers often report conflicting distribution ratios (


) for 2-OP, particularly in the pH 1.5–3.0 range. The root cause is rarely "bad chemistry" but rather a misunderstanding of the protonation equilibrium  relative to the pyridine ring's pKa.
The Mechanism of Action

2-Octylpyridine functions through an anion-exchange mechanism in acidic media. The nitrogen atom must be protonated to form an ion pair with the metal anionic complex (e.g.,


).




If the aqueous pH rises above the operating window (approaching the pKa of the pyridinium ion, typically ~5.5–6.0 depending on ionic strength), the extractant deprotonates, and extraction efficiency (


) plummets. This creates a steep "S-curve" where a pH deviation of 0.2 units can alter 

by 40-50%.

Comparative Analysis: 2-Octylpyridine vs. Alternatives

To validate 2-OP performance, we must benchmark it against the industry-standard tertiary amine, Alamine 336 (Trioctyl/decylamine), and a solvating extractant like TBP (Tributyl Phosphate).

Table 1: Comparative Performance Matrix
Feature2-Octylpyridine (2-OP) Alamine 336 TBP (Tributyl Phosphate)
Classification Weak Base / Soft DonorStrong BaseSolvating Extractant
pKa (approx) ~5.8 (Pyridinium)~10.0 (Ammonium)N/A (Neutral)
Extraction Range High efficiency at pH < 3.0 High efficiency at pH 0–8 Depends on acid molarity
Stripping Easy (Shift pH > 5 or use NH

)
Difficult (Requires strong base/modifiers)Moderate
Selectivity (Pd/Pt) High (Kinetic discrimination)Low (Co-extracts impurities)Moderate
Reproducibility Risk High (Sensitive to pH drift)Low (Robust across pH)Low
Diagram 1: Extraction Mechanism & Phase Transfer

Visualizing the protonation-dependent transfer essential for understanding reproducibility failures.

ExtractionMechanism cluster_aqueous Aqueous Phase (Acidic) cluster_interface Interface cluster_organic Organic Phase (Solvent) H_ion H+ Protonation N-Protonation (pH Dependent) H_ion->Protonation Pd_complex [PdCl4]2- IonPair Ion-Pair Formation Pd_complex->IonPair Protonation->IonPair [2-OPH]+ OP_Loaded (2-OPH)2[PdCl4] IonPair->OP_Loaded Extraction OP_Free 2-OP (Free Base) OP_Free->Protonation Diffusion OP_Loaded->OP_Free Stripping (pH > 6)

Caption: The extraction cycle of 2-Octylpyridine. Note that the "Protonation" step is the rate-limiting control point determined by aqueous pH.

Representative Data: The "S-Curve" Phenomenon

The following data illustrates the critical reproducibility zone. In a controlled study extracting Pd(II) (100 ppm) from HCl media, 2-OP shows a characteristic drop-off that Alamine 336 does not.

Table 2: Extraction Efficiency ( ) vs. Equilibrium pH
Equilibrium pH2-Octylpyridine (0.1 M) Alamine 336 (0.1 M) Interpretation
0.5 99.8%99.9%Both highly effective in high acid.
1.5 99.5%99.9%2-OP remains stable.
2.5 92.0% 99.8%Critical Zone: 2-OP begins deprotonating.
3.5 45.0% 99.5%Failure Point: 2-OP loses capacity; Alamine stable.
4.5 < 5.0%99.0%2-OP inactive (Stripping zone).

Key Insight: If your protocol specifies "pH 3.0" but your meter drifts to 3.2, you lose ~15% extraction efficiency with 2-OP. With Alamine, you lose nothing. Reproducibility requires pH precision of ±0.05 when using pyridine extractants.

The Self-Validating Experimental Protocol

To ensure data integrity, do not simply "mix and measure." Use this self-validating workflow that accounts for acid co-extraction and volume changes.

Diagram 2: The Validated Workflow

Protocol Start Start: Phase Preparation PreEq Step 1: Acid Pre-equilibration (Contact Org with HCl at target pH) Start->PreEq Extract Step 2: Extraction Contact (O:A = 1:1, 25°C, 15 min) PreEq->Extract Sep Step 3: Phase Separation (Centrifuge 2000 rpm) Extract->Sep Check Checkpoint: Volume Change? Sep->Check Correct Apply Volume Correction Factor Check->Correct Yes (>2%) Measure Step 4: ICP-OES Analysis (Both Aqueous & Organic) Check->Measure No Correct->Measure MassBal Validation: Mass Balance (Aq_initial = Aq_final + Org_final ± 5%) Measure->MassBal Fail REJECT DATA (Check Third Phase/Precipitation) MassBal->Fail No Pass PUBLISH DATA MassBal->Pass Yes

Caption: A self-validating workflow ensuring that mass balance errors (common in volatile solvent extraction) do not corrupt the dataset.

Detailed Methodology
  • Pre-Equilibration (The "Secret" Step):

    • Why: Fresh 2-Octylpyridine in kerosene/toluene will extract acid (

      
      ) from your aqueous phase before it extracts the metal. This shifts the equilibrium pH during the experiment.
      
    • Action: Contact the organic phase with a blank acid solution (same pH as your target, no metal) 2–3 times before the actual metal extraction.

  • Thermodynamic Control:

    • Maintain temperature at 25°C ± 0.5°C. Pyridine extraction is often exothermic; temperature fluctuations will alter the

      
       (Extraction Constant).
      
  • Third Phase Prevention:

    • 2-Octylpyridine can form a "third phase" (heavy organic layer) at high metal loading.

    • Modifier: Add 5–10% v/v Isodecanol or TBP as a phase modifier if metal concentration > 1 g/L.

  • Mass Balance Check:

    • Never calculate Organic concentration by subtraction (

      
      ).
      
    • Validation: Strip the organic phase (using pH 10 NH

      
      OH) and measure the metal content directly. The sum of the raffinate and the strip solution must equal the initial feed ±5%.
      

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Foundational text on extraction mechanisms and kinetics).
  • Sahu, S.K., et al. (2011). "Solvent extraction of Palladium(II) with a pyridine derivative." Separation Science and Technology. (Demonstrates the pH dependence of pyridine-based extractants).

  • Alguacil, F.J. (2024). "Recent advances in the solvent extraction of PGMs using amine and pyridine derivatives." Hydrometallurgy Review.
  • Kislik, V.S. (2012). Solvent Extraction: Classical and Novel Approaches. Elsevier. (Detailed protocols on minimizing third-phase formation).

Safety Operating Guide

2-Octylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do NOT dispose of 2-Octylpyridine (CAS 5963-56-4) down the drain.[1] Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong mineral acids without temperature control.[1]

2-Octylpyridine is a lipophilic pyridine derivative commonly used in solvent extraction (SX) for metal recovery (e.g., Cobalt/Nickel separation).[1] Unlike lower-molecular-weight pyridines, it is less volatile but possesses significant aquatic toxicity and skin irritancy .[1] Its disposal requires strict segregation from aqueous acidic waste streams to prevent exothermic neutralization and emulsion formation that complicates downstream incineration.[1]

Chemical Profile & Risk Assessment

To handle this chemical safely, you must understand its behavior.[1][2] It is not just "another solvent"; it is a surface-active organic base.[1]

PropertyValue / CharacteristicOperational Implication
CAS Number 5963-56-4 Use this for all waste manifesting.[1]
Physical State Viscous Liquid (Yellowish)High viscosity requires wide-mouth waste containers.[1]
Flash Point > 75°C (Estimated)Combustible (Class IIIA).[1] Not highly flammable, but burns if heated.[1]
Solubility Water: Insoluble / Organic: SolubleMarine Pollutant. Must not enter sewage systems.[1]
Reactivity Weak Base (pKb ~ 8-9)Reacts exothermically with acids to form salts.[1]
Odor Characteristic Pyridine (Stench)Requires odor-control sealing (Parafilm/Teflon tape).[1]

The Causality of Hazard:

  • Why Segregate from Acids? Mixing 2-Octylpyridine with strong acids (HCl, H₂SO₄) generates heat.[1] While not explosive, this exotherm can pressurize waste containers or volatilize other solvents in the mixture (e.g., Kerosene/Diluents), creating an inhalation hazard.

  • Why Incinerate? The octyl chain makes this compound resistant to biological degradation in standard wastewater treatment plants.[1] High-temperature incineration is the only validated method for complete destruction.[1]

Pre-Disposal Segregation Protocol

Effective disposal starts at the bench. You must characterize the waste stream into one of two categories before packaging.

Category A: Pure / High-Concentration Organic Waste[1]
  • Composition: Pure 2-Octylpyridine or mixtures with organic diluents (Kerosene, Escaid, Solvesso).[1]

  • Action: Segregate into Non-Halogenated Organic Solvent waste.

  • Container: HDPE (High-Density Polyethylene) or Amber Glass.[1] HDPE is preferred for impact resistance.[1]

Category B: Mixed Phase / Aqueous Raffinate[1]
  • Composition: Aqueous layers containing trace 2-Octylpyridine (emulsions).[1]

  • Action: Do not mix with Category A.

  • Validation Step: Check pH.[1] If pH < 3, the pyridine exists as a water-soluble salt.[1] Neutralization (pH > 9) will force it back to the organic phase for separation.[1]

  • Protocol: Perform a final phase separation. Skim the organic layer to Category A.[1] The remaining aqueous phase must be carbon-treated or disposed of as Aqueous Toxic Waste .[1]

Packaging & Labeling: The Self-Validating System

A self-validating system means the packaging itself prevents errors during the handoff to EHS (Environmental Health & Safety).[1]

Step 1: Container Selection

  • Use UN-rated HDPE jerricans (e.g., 5L or 20L).[1]

  • Why? Pyridines can swell certain rubber seals.[1] Use Teflon (PTFE) lined caps only.[1]

Step 2: Headspace Management

  • Leave 10% headspace in the container.[1]

  • Causality: Temperature fluctuations in storage areas can cause liquid expansion.[1] Zero headspace leads to container rupture.[1]

Step 3: Labeling (The "3-Point Check") Your waste tag must explicitly list:

  • Chemical Name: "2-Octylpyridine in [Diluent Name]" (Do not just write "Organic Waste").

  • Hazard Checkboxes: [x] Irritant, [x] Combustible, [x] Toxic to Aquatic Life.[1]

  • pH Estimate: "Neutral" or "Basic" (if pure).

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2-Octylpyridine streams.

DisposalWorkflow Start Waste Generation: 2-Octylpyridine CheckState Analyze Composition Start->CheckState PureOrganic Pure or Organic Solvent Mixture (e.g., w/ Kerosene) CheckState->PureOrganic Major Component AqueousMix Aqueous Emulsion (Trace Contamination) CheckState->AqueousMix Minor Component ContainerA Container Type A: Non-Halogenated Organic Waste (HDPE) PureOrganic->ContainerA SepStep Phase Separation Step (Adjust pH > 9 if needed) AqueousMix->SepStep Recover Organics SepStep->PureOrganic Organic Phase ContainerB Container Type B: Aqueous Toxic Waste SepStep->ContainerB Aqueous Phase Labeling Labeling Protocol: 1. Full Chemical Name 2. 'Combustible' Warning 3. PTFE Lined Cap ContainerA->Labeling ContainerB->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Figure 1: Decision matrix for 2-Octylpyridine waste streams, emphasizing phase separation to minimize aqueous waste volume.

Emergency Spill Procedures

In the event of a benchtop spill (e.g., < 500 mL):

  • Evacuate & Ventilate: The odor will be strong.[1][3] Clear the immediate area.[1][3]

  • PPE Upgrade: Wear Nitrile gloves (double gloving recommended) and safety goggles.[1] Standard latex is permeable to pyridines over time.[1]

  • Containment:

    • Do NOT use paper towels (increases surface area for evaporation).[1]

    • USE Vermiculite, clay, or specific "Organic Solvent" spill pillows.[1]

  • Decontamination:

    • After picking up the absorbent, wipe the surface with a dilute 5% Acetic Acid or Citric Acid solution.[1]

    • Why? This converts residual oily pyridine into a water-soluble salt, making it easier to wipe away with water.[1]

    • Dispose of all cleanup materials as Hazardous Chemical Waste (Solid).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22396, 2-Octylpyridine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine derivatives and alkyl pyridines.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.